molecular formula C16H8O2 B1214282 1,8-Pyrenedione CAS No. 2304-85-0

1,8-Pyrenedione

Cat. No. B1214282
CAS RN: 2304-85-0
M. Wt: 232.23 g/mol
InChI Key: XETOQIJGUBNXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Pyrenedione, also known as Pyrene-1,8-dione or 1,8-Pyrenequinone, is a chemical compound with the molecular formula C16H8O2 . It is a member of pyrenes .


Synthesis Analysis

The synthesis of 1,8-Pyrenedione has been reported in several studies. One method involves the reaction between 1,8-pyrenedione and N,N’-dialkylethylenediamine to form highly fluorescent products, facilitated by visible light . Another method involves the oxidation of pyrene using potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4), which results in a mixture of 1,6-pyrenedione and 1,8-pyrenedione .


Molecular Structure Analysis

The molecular structure of 1,8-Pyrenedione consists of a pyrene core with two carbonyl groups at the 1 and 8 positions . The average mass of 1,8-Pyrenedione is 232.234 Da and the monoisotopic mass is 232.052429 Da .


Chemical Reactions Analysis

1,8-Pyrenedione has been found to be an efficient photocatalyst for three oxygenation reactions: epoxidation of electron-deficient olefins, oxidative hydroxylation of organoborons, and oxidation of sulfides via in situ generation of H2O2 under visible light irradiation . It has also been used in the synthesis of a novel pyrene-based fluorescent probe for highly selective detection of Fe (III) .


Physical And Chemical Properties Analysis

1,8-Pyrenedione has a boiling point of approximately 314.4°C and a density of 1.2260 . It exhibits a well-defined surface-bound redox system at -0.1 V vs. SCE .

Scientific Research Applications

Photocatalytic Properties

1,8-Pyrenedione has been explored for its unique photocatalytic properties. In a study by Yao et al. (2018), it was used in the synthesis of fluorescent pyrene derivatives. This process involved aza-Michael addition followed by C–H bond activation, facilitated by visible light, leading to highly fluorescent products (Yao et al., 2018). Zhang et al. (2020) further demonstrated the efficacy of pyrenediones as photocatalysts for oxygenation reactions, highlighting their utility in green chemistry applications (Zhang et al., 2020).

Fluorescence and Sensing Applications

The fluorescent properties of 1,8-pyrenedione have been leveraged in various sensing applications. For instance, Zhang et al. (2018) developed a method for the detection and quantification of tryptophan and cysteine using 1,8-pyrenedione as a turn-on fluorescent probe (Zhang et al., 2018). This approach showcased the compound's selectivity and sensitivity, with potential applications in food analysis and biochemistry.

Environmental Applications

Reyes et al. (2000) studied the photolysis of pyrene on silica surfaces, identifying 1,8-pyrenedione as one of the main reaction products. This research provides insights into the environmental fate and behavior of polycyclic aromatic hydrocarbons, including their transformation into pyrenediones (Reyes et al., 2000).

Organic Synthesis and Material Science

1,8-Pyrenedione has been employed in the synthesis of novel organic compounds and materials. Blanchard et al. (2019) used pyrenediones in the electrosynthesis of redox mediators for biofuel cell anodes, demonstrating their versatility in electrochemical applications (Blanchard et al., 2019). Additionally, Salunke et al. (2016) explored the use of pyrene derivatives, including pyrenediones, in the development of electroluminescent organic semiconductors for OLED devices (Salunke et al., 2016).

Biochemical and Biomedical Research

In the field of biochemistry and medicine, 1,8-pyrenedione has been investigated for its interactions with biological molecules. Wu et al. (2012) reported the development of a molecular peptide beacon using a pyrene-functionalized oligopeptide for the sensing of nucleic acids, demonstrating potential applications in cellular imaging and diagnostics (Wu et al., 2012).

Mechanism of Action

The reaction mechanisms of 1,8-Pyrenedione involve nucleophilic addition followed by dehydrogenation to restore aromaticity, forming an amine-substituted 1,8-pyrenedione intermediate . The C–H activation requires photoexcitation via a radical mechanism .

Future Directions

Future research on 1,8-Pyrenedione could explore its potential applications in various fields. For instance, its ability to act as an efficient photocatalyst for oxygenation reactions suggests potential applications in the synthesis of fine chemicals, natural products, and pharmaceutically active molecules . Additionally, its use in the synthesis of fluorescent probes for metal ion detection indicates potential applications in analytical chemistry .

properties

IUPAC Name

pyrene-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETOQIJGUBNXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062317
Record name 1,8-Pyrenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Pyrenedione

CAS RN

2304-85-0
Record name 1,8-Pyrenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Pyrenequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Pyrenedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,8-Pyrenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrene-1,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,8-PYRENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55G3TLC7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Pyrenedione
Reactant of Route 2
1,8-Pyrenedione
Reactant of Route 3
1,8-Pyrenedione
Reactant of Route 4
1,8-Pyrenedione
Reactant of Route 5
1,8-Pyrenedione
Reactant of Route 6
1,8-Pyrenedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.